2-氯-1-(4-(吡啶-4-基)哌嗪-1-基)丙酮
描述
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of similar compounds suggests that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a yield of 95% and a melting point of 189.1–192.5°C .科学研究应用
合成和药理活性
- 一系列1-取代吡咯烷-2-酮和吡咯烷衍生物,包括具有3-(4-芳基哌嗪-1-基)丙基基团的化合物,表现出显著的抗心律失常和降压活性。这些效应归因于它们的α-肾上腺素受体拮抗作用,突出了含有甲氧基或氯代取代基的苯基哌嗪结构对药物化学的重要性(Malawska et al., 2002)。
甘氨酸转运体抑制
- 将结构多样的化合物鉴定为有效且口服可用的甘氨酸转运体1(GlyT1)抑制剂,展示了2-氯-1-(4-(吡啶-4-基)哌嗪-1-基)丙酮衍生物在开发中枢神经系统(CNS)治疗药物中的实用性。这些发现强调了优化药物的理化性质和药代动力学特性对药物开发的重要性(Yamamoto et al., 2016)。
对映选择性合成
- 从(R)-或(S)-1-氯-2,3-二羟基丙烷出发,合成1-[3-(4-芳基哌嗪-1-基)-2-羟基丙基]-吡咯烷-2-酮衍生物的对映体,展示了2-氯-1-(4-(吡啶-4-基)哌嗪-1-基)丙酮衍生物在对α1-肾上腺素受体具有中等效力的配体进行对映选择性合成中的应用(Kulig et al., 2009)。
抗疟活性
- 合成了哌嗪和吡咯烷衍生物,并对它们针对疟原虫的抗疟活性进行了评估。结构活性关系研究表明,特定的结构特征对抗疟活性至关重要,为设计新型抗疟药物提供了见解(Mendoza et al., 2011)。
抑制血小板聚集
- 通过聚合物辅助溶液相合成发现了一种哌嗪基谷氨酸吡啶作为强效P2Y12拮抗剂,展示了2-氯-1-(4-(吡啶-4-基)哌嗪-1-基)丙酮衍生物在开发新的抑制血小板聚集的治疗药物中的潜力,对心血管疾病治疗具有重要意义(Parlow et al., 2010)。
作用机制
未来方向
属性
IUPAC Name |
2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXOONTWGPURSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。